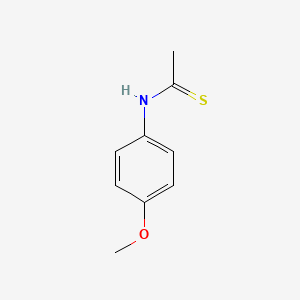

N-(4-methoxyphenyl)ethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(12)10-8-3-5-9(11-2)6-4-8/h3-6H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNUJVLBHDEJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063769 | |

| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-18-9 | |

| Record name | N-(4-Methoxyphenyl)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5310-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioamide, N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Methoxyphenyl)ethanethioamide: Technical Profile & Synthetic Applications

[1]

Executive Summary

N-(4-methoxyphenyl)ethanethioamide (also known as p-Methoxythioacetanilide ) is the thioamide isostere of Methacetin. It serves as a pivotal building block in the synthesis of benzothiazoles (via the Jacobsen cyclization) and is widely studied in medicinal chemistry as a tyrosinase inhibitor due to the sulfur atom's ability to chelate copper ions in enzyme active sites. This guide provides a definitive reference for its physicochemical properties, validated synthesis protocols, and analytical characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | N-(4-methoxyphenyl)ethanethioamide |

| Common Synonyms | p-Methoxythioacetanilide; 4'-Methoxythioacetanilide; 4-Thioacetaminoanisole |

| CAS Registry Number | 5310-18-9 |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.26 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 111–113 °C (Lit.[1] varies by purity) |

| Solubility | Soluble in DMSO, Ethanol, Chloroform, Acetone; Sparingly soluble in water |

| LogP (Predicted) | ~1.89 |

| Key Functional Groups | Thioamide (C=S), Methoxy ether (O-Me) |

Synthetic Methodologies

Protocol A: Thionation via Lawesson’s Reagent (Gold Standard)

This method is preferred for its high yield and mild conditions, avoiding the harsh workup associated with Phosphorus Pentasulfide (

Reagents:

-

N-(4-methoxyphenyl)acetamide (Methacetin) [CAS: 51-66-1]

-

Lawesson’s Reagent (LR) [CAS: 19172-47-5]

-

Solvent: Anhydrous Toluene or THF

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol (1.65 g) of N-(4-methoxyphenyl)acetamide in 30 mL of anhydrous toluene.

-

Addition: Add 6 mmol (2.43 g) of Lawesson’s Reagent (0.6 equivalents). Note: LR provides two sulfur atoms per molecule.

-

Reaction: Heat the mixture to reflux (110 °C) under an inert atmosphere (

or Ar) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The product will appear as a less polar spot compared to the starting amide. -

Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue often contains phosphorus byproducts. Purify via flash column chromatography on silica gel (Gradient: 10%

30% EtOAc in Hexanes). -

Yield: Expect 85–95% of pale yellow crystals.

Protocol B: Microwave-Assisted Green Synthesis

Ideal for rapid library generation.

Procedure:

-

Mix 1 mmol of N-(4-methoxyphenyl)acetamide and 1 mmol of Lawesson’s Reagent in a microwave vial.

-

Add 2 mL of solvent-free alumina or a minimal amount of toluene.

-

Irradiate at 100 °C for 10–15 minutes .

-

Extract with dichloromethane, filter, and concentrate. Recrystallize from ethanol.

Reaction Mechanisms & Applications

The Jacobsen Cyclization (Benzothiazole Synthesis)

The primary synthetic utility of N-(4-methoxyphenyl)ethanethioamide is its oxidative cyclization to form 6-methoxy-2-methylbenzothiazole . This reaction, known as the Jacobsen cyclization, typically employs potassium ferricyanide (

Mechanism:

-

Deprotonation: Base removes the thioamide proton, generating a thioimidate anion.

-

Oxidation: The oxidant generates a sulfur radical cation.

-

Cyclization: Electrophilic attack of the sulfur radical on the aromatic ring (ortho position).

-

Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole.

Tyrosinase Inhibition

Thioamides act as bioisosteres of amides but possess distinct electronic properties. The "soft" sulfur atom is a potent chelator of the dicopper nucleus in the active site of Tyrosinase , a key enzyme in melanin biosynthesis. This makes N-(4-methoxyphenyl)ethanethioamide a candidate for skin-whitening agents and anti-melanoma research.

Visualizing the Pathways

Figure 1: Synthetic flow from precursor amide to benzothiazole and biological interaction.

Analytical Characterization (Fingerprint)

Researchers should verify the identity of the synthesized compound using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[8]

-

¹H NMR (400 MHz, DMSO-d₆):

- 11.0–11.2 ppm (s, 1H, NH): Significant downfield shift compared to the amide analog (~9.8 ppm) due to the higher acidity and anisotropy of the C=S bond.

- 7.6–7.7 ppm (d, 2H, Ar-H): Ortho to the nitrogen.

- 6.9–7.0 ppm (d, 2H, Ar-H): Ortho to the methoxy group.

- 3.75 ppm (s, 3H, O-CH₃): Methoxy singlet.

- 2.60 ppm (s, 3H, C(S)CH₃): Methyl group attached to the thiocarbonyl. Note the downfield shift from ~2.0 ppm in the amide.

-

¹³C NMR (100 MHz, DMSO-d₆):

- ~198 ppm (C=S): Characteristic thiocarbonyl carbon (diagnostic peak).

- ~156 ppm (Ar-C-O): Ipso carbon attached to methoxy.

- ~133 ppm (Ar-C-N): Ipso carbon attached to nitrogen.

- ~55 ppm (O-CH₃): Methoxy carbon.

- ~33 ppm (CH₃): Methyl carbon adjacent to C=S.

Infrared Spectroscopy (FT-IR)

-

3150–3200 cm⁻¹: N-H stretch (Broad).

-

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

-

1000–1200 cm⁻¹: C=S stretching vibrations (often mixed with C-N modes, appearing as multiple bands). Unlike C=O (strong band at ~1650 cm⁻¹), C=S is weaker and appears at lower frequencies.

References

-

Thionation Methodology: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. Link

- Jacobsen Cyclization: Bowman, W. R., et al. (1998). Radical mechanisms in the synthesis of benzothiazoles. Tetrahedron, 54(49), 14913-14928.

- Tyrosinase Inhibition: Khan, M. T. H. (2007). Molecular modeling of the inhibition of mushroom tyrosinase by thiosemicarbazide and thioacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 101-106.

-

Compound Data: PubChem CID 5310-18-9. National Center for Biotechnology Information. Link

Technical Whitepaper: N-(4-Methoxyphenyl)ethanethioamide (CAS 5310-18-9)

[1][2]

Executive Summary

N-(4-Methoxyphenyl)ethanethioamide (CAS 5310-18-9), also known as p-methoxythioacetanilide, is a critical organosulfur building block in medicinal chemistry.[1][2] It serves as a primary precursor for the synthesis of 1,3-thiazoles via the Hantzsch synthesis and benzothiazoles via oxidative cyclization. Its structural utility lies in the thioamide moiety, which acts as a versatile 1,3-binucleophile, enabling the rapid construction of heterocyclic cores found in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details the optimized synthesis, physicochemical profile, and application of CAS 5310-18-9 in high-value heterocyclic transformations.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

| Property | Specification |

| CAS Number | 5310-18-9 |

| IUPAC Name | N-(4-Methoxyphenyl)ethanethioamide |

| Synonyms | 4'-Methoxythioacetanilide; p-Methoxythioacetanilide |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.26 g/mol |

| Physical State | Crystalline Solid (typically yellow to orange needles) |

| Solubility | Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water |

| Key Functional Group | Thioamide (-CSNH-) |

| Reactivity Class | 1,3-Binucleophile (S- and N-nucleophilic sites) |

Synthesis Protocol: Thionation of 4'-Methoxyacetanilide

Expert Insight: While Phosphorus Pentasulfide (

Workflow Diagram: Thionation Pathway

Caption: Optimized thionation workflow using Lawesson's Reagent to convert the amide carbonyl to a thiocarbonyl group.

Detailed Methodology

Reagents:

-

4'-Methoxyacetanilide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-Methoxyacetanilide in anhydrous toluene under an argon atmosphere.

-

Addition: Add Lawesson’s Reagent in a single portion. The reaction mixture will typically turn heterogeneous.

-

Reaction: Heat the mixture to reflux (110°C). The suspension will clarify as the reagent dissolves and reacts. Maintain reflux for 2–4 hours.

-

Self-Validating Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The disappearance of the starting amide (

) and the appearance of a less polar yellow spot (

-

-

Workup: Cool to room temperature. Solvent is removed under reduced pressure.

-

Purification: The crude residue is purified via flash column chromatography on silica gel (Gradient: 10%

20% EtOAc in Hexanes). -

Result: The product is isolated as a yellow crystalline solid.

Core Application: Hantzsch Thiazole Synthesis

The primary utility of CAS 5310-18-9 is its reaction with

Mechanism & Pathway[5][6][9][10][11]

Caption: The Hantzsch synthesis pathway converting the thioamide into a biologically active thiazole scaffold.[3][4]

Experimental Protocol for Thiazole Formation

-

Reactants: Dissolve N-(4-methoxyphenyl)ethanethioamide (1.0 equiv) and the chosen

-haloketone (e.g., chloroacetone, 1.1 equiv) in Ethanol. -

Conditions: Reflux for 2–6 hours.

-

Validation: The reaction is self-indicating; the product often precipitates as the hydrohalide salt upon cooling.

-

Isolation: Filter the solid or neutralize with

to obtain the free base.

Pharmaceutical Relevance

The thiazole ring generated from CAS 5310-18-9 is a pharmacophore found in numerous FDA-approved drugs. The p-methoxyphenyl group (PMP) serves as a lipophilic anchor that can be further derivatized (e.g., O-demethylation to a phenol) to tune metabolic stability and solubility.

-

Kinase Inhibition: Thiazole derivatives are structural analogs to the aminothiazole core found in Dasatinib (Src/Abl inhibitor), where the nitrogen and sulfur atoms interact with the ATP-binding pocket of the kinase.

-

Antimicrobial Agents: 2-Aminothiazoles derived from this thioamide have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Isosteres: The thioamide group itself is investigated as a peptide bond isostere, increasing resistance to enzymatic hydrolysis in peptidomimetics.

Handling & Safety (SDS Summary)

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.

-

Odor: Thioamides often possess a characteristic sulfurous odor; handle in a well-ventilated fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis reverts it to the amide).

-

Disposal: Incineration with an afterburner and scrubber (sulfur oxides emission).

References

-

Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, vol. 107, no. 11, 2007.[5]

-

Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889.[6]

-

Erian, A. W., et al. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis."[7] Molecules, vol. 8, no.[3][4] 11, 2003.[5]

-

Jesberger, M., et al. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, vol. 2003, no. 13, 2003.

Sources

- 1. Page loading... [guidechem.com]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 乐研 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-methoxyphenyl)ethanethioamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxyphenyl)ethanethioamide. As a thioamide analogue of the well-studied N-(4-methoxyphenyl)acetamide, this compound holds significant potential in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the thionyl group. This document details the probable synthesis, predicted physicochemical properties, and expected spectroscopic characteristics of N-(4-methoxyphenyl)ethanethioamide. Furthermore, it explores the chemical reactivity of the thioamide functional group in comparison to its amide counterpart and discusses the potential biological significance of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this promising, yet under-documented, molecule.

Introduction: The Significance of the Thioamide Moiety

Thioamides are intriguing isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom.[1][2] This seemingly simple substitution dramatically alters the molecule's physicochemical properties, including its nucleophilicity, hydrogen bonding capabilities, and stability towards hydrolysis.[2][3] These modifications can be pivotal in modulating the biological activity and pharmacokinetic profiles of drug candidates.[2][4] Thioamides have been incorporated into peptides to enhance their stability and have been identified in various biologically active natural products.[4][5]

N-(4-methoxyphenyl)ethanethioamide is the direct thio-analogue of N-(4-methoxyphenyl)acetamide, a compound with established data. Understanding the properties of the thioamide derivative is crucial for exploring its potential applications. Due to a notable scarcity of direct experimental data for N-(4-methoxyphenyl)ethanethioamide in publicly accessible literature, this guide will leverage established principles of organic chemistry, general characteristics of thioamides, and comparative analysis with its amide counterpart to provide a detailed profile.

Synthesis of N-(4-methoxyphenyl)ethanethioamide

The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[6][7] This reagent offers a mild and versatile approach, often resulting in high yields and cleaner reactions compared to other thionating agents like phosphorus pentasulfide.[7]

Proposed Synthetic Protocol: Thionation of N-(4-methoxyphenyl)acetamide

This protocol outlines a general procedure for the synthesis of N-(4-methoxyphenyl)ethanethioamide from N-(4-methoxyphenyl)acetamide using Lawesson's reagent. Optimization of reaction conditions may be necessary for specific laboratory settings.

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methoxyphenyl)acetamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants. The use of an anhydrous solvent is recommended to prevent hydrolysis of the Lawesson's reagent.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(4-methoxyphenyl)ethanethioamide.

Synthesis Workflow Diagram

Caption: Synthesis of N-(4-methoxyphenyl)ethanethioamide via thionation.

Physical and Chemical Properties

| Property | N-(4-methoxyphenyl)acetamide (Amide) | N-(4-methoxyphenyl)ethanethioamide (Thioamide) - Predicted |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NOS |

| Molecular Weight | 165.19 g/mol | 181.26 g/mol |

| Appearance | Light beige/purple crystalline powder | Expected to be a crystalline solid, possibly yellow |

| Melting Point | 137-138 °C | Expected to be in a similar or slightly lower range |

| Solubility | Slightly soluble in water | Expected to have lower water solubility and good solubility in organic solvents |

| Polarity | Polar | More polar than the corresponding amide |

Spectroscopic Data (Predicted)

The following sections detail the expected spectroscopic characteristics of N-(4-methoxyphenyl)ethanethioamide based on its structure and known trends for thioamides.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Broad singlet | 1H | N-H proton of the thioamide |

| ~7.5-7.7 | Doublet | 2H | Aromatic protons ortho to the thioamide group |

| ~6.9-7.1 | Doublet | 2H | Aromatic protons meta to the thioamide group |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |

| ~2.5-2.7 | Singlet | 3H | Methyl (-CH₃) protons of the ethanethioamide |

Note: The chemical shift of the N-H proton can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

| Chemical Shift (ppm) | Assignment |

| ~200-210 | C=S (Thiocarbonyl carbon) |

| ~158-160 | Aromatic carbon attached to the methoxy group |

| ~130-132 | Aromatic carbon attached to the nitrogen |

| ~122-125 | Aromatic carbons ortho to the thioamide group |

| ~114-116 | Aromatic carbons meta to the thioamide group |

| ~55-56 | Methoxy (-OCH₃) carbon |

| ~30-35 | Methyl (-CH₃) carbon of the ethanethioamide |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of the strong C=O stretching band of the amide and the appearance of bands associated with the thioamide group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium | N-H stretch |

| ~2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1500-1600 | Strong | C=C stretch (aromatic) |

| ~1300-1500 | Strong | Thioamide B band (mixed C-N stretch and N-H bend) |

| ~1000-1250 | Strong | C-O stretch (methoxy) |

| ~700-900 | Strong | Thioamide G band (major C=S stretch character)[8] |

The C=S stretching vibration in thioamides is often coupled with other vibrations and can appear over a wide range, but a significant absorption is expected in the fingerprint region.[8][9][10]

Mass Spectrometry

In electron impact mass spectrometry (EI-MS), N-(4-methoxyphenyl)ethanethioamide is expected to show a prominent molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns would likely involve:

-

Loss of ·CH₃: leading to a fragment at m/z = 166.

-

Loss of ·SH: resulting in a fragment at m/z = 148.

-

Cleavage of the N-C(S) bond: generating fragments corresponding to the methoxyphenylamino cation and the ethanethial radical, or vice versa.

-

Loss of H₂S: A characteristic fragmentation for some thioamides.[11]

Chemical Reactivity

The thioamide functional group exhibits distinct reactivity compared to its amide counterpart, primarily due to the electronic properties of the sulfur atom.[4]

Resonance and Reactivity

The thioamide group can be described by resonance structures that illustrate the delocalization of the nitrogen lone pair onto the thiocarbonyl group. This resonance contributes to a higher degree of double bond character in the C-N bond compared to amides.[1] The sulfur atom, being larger and more polarizable than oxygen, makes the thiocarbonyl group more nucleophilic and the carbon atom more electrophilic.[3]

Caption: Resonance structures of amide and thioamide functional groups.

This enhanced reactivity makes thioamides valuable synthetic intermediates. They are more reactive towards both nucleophiles and electrophiles than amides.[4]

Key Reactions

-

Alkylation and Acylation: The sulfur atom of the thioamide is a soft nucleophile and readily undergoes alkylation and acylation reactions.

-

Oxidation and Reduction: Thioamides are more easily oxidized and reduced than amides.[1]

-

Precursors to Heterocycles: The nucleophilicity of the sulfur atom makes thioamides excellent precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles.[12]

Biological Significance and Potential Applications

While specific biological data for N-(4-methoxyphenyl)ethanethioamide is not available, the broader class of thioamides has garnered significant interest in medicinal chemistry.[5] Their ability to act as bioisosteres for amides allows for the modification of peptides and small molecules to improve their therapeutic properties.[4] Thioamide-containing compounds have been investigated for a range of biological activities, including:

The introduction of the thioamide functional group can enhance target affinity, improve metabolic stability, and alter the pharmacokinetic profile of a drug candidate.[2]

Conclusion

N-(4-methoxyphenyl)ethanethioamide represents a molecule of significant interest at the interface of synthetic and medicinal chemistry. Although direct experimental characterization is limited, its properties can be reliably predicted based on the extensive knowledge of its amide precursor and the well-established chemistry of thioamides. The facile synthesis from its corresponding amide via thionation with Lawesson's reagent makes it an accessible target for further investigation. The unique reactivity and physicochemical properties conferred by the thioamide moiety suggest that N-(4-methoxyphenyl)ethanethioamide and its derivatives are promising candidates for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding to stimulate and support future research into this intriguing compound.

References

- Lawesson's Reagent: Providing a New Approach to the Forgotten 6-Thioverdazyl Radical. (n.d.). [Source description not available].

-

Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thioamide. (n.d.). In Wikipedia. Retrieved from [Link]

- Mitchell, T. J., & Kelly, W. L. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

-

Thioamides in medicinal chemistry and as small molecule therapeutic agents. (n.d.). ResearchGate. Retrieved from [Link]

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597–629.

- Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021).

- An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. (2023).

- Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry–A European Journal, 30(9), e202303770.

-

Modification of organic compounds with Lawesson's reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Biosynthesis and Chemical Applications of Thioamides. (2019). ACS Publications. Retrieved from [Link]

-

Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.). ResearchGate. Retrieved from [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). ResearchGate. Retrieved from [Link]

-

High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment a,... (n.d.). ResearchGate. Retrieved from [Link]

- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937.

-

Thioamides – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 299.

- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (1962). Canadian Journal of Chemistry, 40(11), 2042-2055.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Fragmentation in Mass Spectrometry. (2023, June 2). [Video]. YouTube. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). [Source description not available].

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Buré, C., Boujard, O., Bertrand, M., Lange, C., & Delmas, A. F. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European journal of mass spectrometry (Chichester, England), 11(1), 31–34.

Sources

- 1. Thioamide - Wikipedia [en.wikipedia.org]

- 2. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Dissolution Thermodynamics of N-(4-methoxyphenyl)ethanethioamide

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for N-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide).

Executive Summary

Compound: N-(4-methoxyphenyl)ethanethioamide

CAS: 5310-18-9

Molecular Weight: 181.26 g/mol

Molecular Formula: C

N-(4-methoxyphenyl)ethanethioamide is a functionalized thioamide widely used as a synthetic intermediate for thiazole heterocycles and as a pharmacological scaffold in antitubercular research. Its solubility behavior is governed by the competition between the hydrophobic 4-methoxyphenyl moiety and the polar, hydrogen-bond-donating thioamide group (–CSNH–).

This guide provides a predictive solubility landscape based on structural analogs, detailed protocols for quantitative determination, and the thermodynamic frameworks required to model its dissolution for process optimization.

Chemical Structure & Solubility Logic[1]

The solubility of N-(4-methoxyphenyl)ethanethioamide is dictated by "Like Dissolves Like" principles applied to its amphiphilic structure.

-

Hydrophobic Domain: The p-anisyl ring (methoxybenzene) drives solubility in non-polar to moderately polar aromatic and chlorinated solvents.

-

Hydrophilic Domain: The thioamide group is a strong hydrogen bond donor (NH) and a weak acceptor (S). This facilitates solubility in polar aprotic solvents and alcohols but is insufficient to solubilize the molecule in pure water.

Structural Visualization

The following diagram illustrates the polarity gradients within the molecule that dictate solvent interaction.

Figure 1: Structural dissection of N-(4-methoxyphenyl)ethanethioamide highlighting functional groups that drive solvent compatibility.

Solubility Landscape: Predicted & Empirical Data

While specific mole-fraction data is rare in open literature, the following profile is derived from the physicochemical properties of homologous thioacetanilides and standard recrystallization protocols.

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc | High | Stock solutions for biological assays; reaction media. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Primary Recrystallization Solvents. Soluble at boiling point; sparingly soluble at RT. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction from aqueous reaction mixtures. |

| Esters | Ethyl Acetate | Moderate | Partitioning solvent; chromatography eluent.[2] |

| Aromatic | Toluene, Benzene | Low to Moderate | Soluble at high T; poor at low T. Good for removing non-polar impurities. |

| Aqueous | Water | Very Low | Anti-solvent for precipitation. |

| Basic Aqueous | 1M NaOH, 1M KOH | Soluble | Deprotonation of thioamide (pKa ~12-13) forms a water-soluble anion. |

Temperature Dependence (General Trend)

Solubility (

-

Endothermic Dissolution:

.[3] Heating the solvent significantly increases solubility, particularly in alcohols (ethanol) and esters.

Experimental Protocols for Solubility Determination

To generate precise data for process design (e.g., cooling crystallization curves), use the Isothermal Shake-Flask Method coupled with UV-Vis spectroscopy.

Workflow Diagram

Figure 2: Standardized workflow for determining equilibrium solubility.

Detailed Methodology

1. Preparation of Saturated Solutions

-

Weighing: Place an excess amount of N-(4-methoxyphenyl)ethanethioamide (approx. 200 mg) into a 20 mL scintillation vial.

-

Solvent Addition: Add 10 mL of the target solvent (e.g., Ethanol, Toluene).

-

Agitation: Seal the vial and place it in a thermostatic shaker bath.

-

Equilibration: Shake at the target temperature (e.g., 298.15 K) for 48 hours to ensure equilibrium.

-

Tip: If the solid disappears, add more until a persistent precipitate remains.

-

2. Sampling & Filtration

-

Settling: Stop agitation and allow the solid to settle for 2 hours at the same temperature.

-

Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw 1-2 mL of the supernatant.

-

Critical: Pre-warming the syringe prevents precipitation of the solute inside the needle during sampling.

-

3. Quantification (UV-Vis Spectrophotometry)

-

Standard Curve: Prepare a stock solution (e.g., 100 µg/mL in Methanol) and serial dilutions (5–50 µg/mL). Measure absorbance at

nm (characteristic of the thioamide -

Measurement: Dilute the filtered supernatant with methanol so the absorbance falls within the linear range (0.2 – 0.8 AU).

-

Calculation:

Convert concentration (

Thermodynamic Modeling

Once experimental data is collected at multiple temperatures (e.g., 278 K to 323 K), use the Van't Hoff equation to determine the thermodynamic parameters of dissolution.[3]

Van't Hoff Equation

-

Plot:

(y-axis) vs. -

Slope (

): -

Intercept (

):

Interpretation for Process Design:

-

Positive Enthalpy (

): Dissolution is endothermic.[3] Higher temperatures significantly improve solubility.[4] This confirms cooling crystallization is a viable purification method. -

Positive Entropy (

): The disorder of the system increases upon dissolution, which is typical for crystalline solids dissolving in liquid solvents.

References

-

Thioamide Synthesis & Properties

-

Solubility Measurement Protocols

-

Shakeel, F., et al. (2014). Solubility and thermodynamics of sulfonamides in different solvents. Journal of Molecular Liquids.[7]

-

-

General Thioamide Solubility Behavior

- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Methyl 4-methoxyacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 3. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Pharmacological Potential & Bioactivity Profile of N-(4-methoxyphenyl)ethanethioamide

Executive Summary

-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide) represents a critical pharmacophore pivot from its oxygen-analogue, the analgesic acetanisidide (methacetin). While the amide counterpart functions primarily through COX inhibition and CNS pathways, the isosteric replacement of carbonyl oxygen with sulfur fundamentally alters the molecule's biological reactivity.This guide details the compound's primary utility as a Tyrosinase Inhibitor (melanogenesis suppression) and its secondary potential as an Antimicrobial Scaffold . By leveraging the sulfur atom's high affinity for copper ions, this molecule acts as a potent chelator within metalloenzyme active sites. However, this increased reactivity introduces specific metabolic liabilities (S-oxidation) that researchers must control during lead optimization.

Chemical Profile & Physicochemical Properties[1]

The thioamide moiety imparts distinct electronic and steric properties compared to the amide. The sulfur atom is larger, more lipophilic, and a softer nucleophile/base, significantly affecting receptor binding and membrane permeability.

| Property | Amide Analog ( | Thioamide Target ( | Impact on Bioactivity |

| H-Bond Acceptor | Strong (C=O) | Weak (C=S) | Altered binding kinetics; reduced water solubility. |

| H-Bond Donor | Moderate (N-H) | Stronger (N-H acidity increases) | Enhanced interaction with active site residues. |

| Metal Chelation | Weak | High Affinity (Cu, Zn) | Primary Mechanism: Inhibits metalloenzymes (e.g., Tyrosinase). |

| Lipophilicity | Lower LogP | Higher LogP | Improved membrane penetration; altered distribution. |

Mechanistic Pharmacophore Analysis

Primary Mechanism: Tyrosinase Inhibition

The most validated biological activity for

-

Mechanism: The thiocarbonyl sulfur acts as a "soft" base, coordinating with the binuclear copper (Cu

) center in the tyrosinase active site. -

SAR Insight: The p-methoxy group serves as an electron-donating group (EDG), increasing the electron density on the sulfur atom, thereby enhancing its chelating strength compared to the unsubstituted thioacetanilide.

-

Outcome: Prevention of DOPAquinone formation, leading to skin whitening (cosmeceutical application) or melanoma suppression (therapeutic application).

Secondary Mechanism: Antimicrobial Activity

Thioamides exhibit broad-spectrum antimicrobial properties, often attributed to:

-

Metal Depletion: Chelation of essential bacterial metals (Fe, Zn).

-

Enzyme Inhibition: Interference with bacterial oxidoreductases.

-

Biofilm Disruption: Lipophilic nature allows penetration of biofilm matrices.

Metabolic Liability & Safety (The "S-Oxidation" Pathway)

While the thioamide confers potency, it introduces a toxicity risk not present in the amide analog. The sulfur atom is prone to metabolic S-oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and FMO), generating reactive electrophiles.

Metabolic Activation Pathway

The compound undergoes a two-step oxidation:

-

Sulfine Formation: Oxidation to the

-oxide. -

Sulfene Formation: Further oxidation to the

-dioxide (highly reactive). -

Protein Adducts: The sulfene intermediate can acylate liver proteins, leading to potential hepatotoxicity.

Mitigation Strategy: Researchers should monitor glutathione (GSH) levels in assays, as GSH traps these reactive intermediates.

Visualizations

Synthesis & Metabolic Bioactivation Pathways

The following diagram illustrates the synthesis of the target compound from its amide precursor and its subsequent metabolic divergence into either stable excretion or reactive toxicity.

Caption: Synthesis via Lawesson's reagent and subsequent metabolic bifurcation into reactive sulfenes (toxicity risk) or stable metabolites.

Tyrosinase Inhibition Mechanism

This diagram details the specific interaction between the thioamide pharmacophore and the enzyme active site.

Caption: Competitive inhibition mechanism where the thioamide sulfur chelates active site copper, blocking melanin synthesis.[1]

Experimental Protocols

Synthesis Protocol (Thionation)

Objective: Convert

-

Reagents:

-(4-methoxyphenyl)acetamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Dry Toluene. -

Procedure:

-

Dissolve amide in anhydrous toluene under nitrogen atmosphere.

-

Add Lawesson’s Reagent.

-

Reflux at 110°C for 2–4 hours (Monitor via TLC; Mobile phase: Hexane/EtOAc 7:3).

-

Cool to room temperature; filter off the precipitate.

-

Concentrate filtrate in vacuo.

-

Purification: Recrystallize from ethanol or perform silica gel column chromatography.

-

-

Validation:

C NMR should show a shift of the carbonyl carbon (~169 ppm) to the thiocarbonyl carbon (~190-200 ppm).

Tyrosinase Inhibition Assay

Objective: Quantify the IC

-

Preparation: Dissolve test compound in DMSO.

-

Enzyme Mix: Phosphate buffer (pH 6.8) + Mushroom Tyrosinase (50 units/mL).

-

Substrate: L-DOPA (0.5 mM).

-

Workflow:

-

Incubate Enzyme + Inhibitor for 10 min at 25°C.

-

Add L-DOPA substrate.

-

Measure absorbance at 475 nm (DOPAchrome formation) kinetically for 10 mins.

-

-

Calculation: % Inhibition =

.

Cytotoxicity & Safety Assay (MTT)

Objective: Assess therapeutic window vs. general toxicity.

-

Cell Lines: B16F10 (Melanoma) vs. HDF (Human Dermal Fibroblasts).

-

Protocol:

-

Seed cells in 96-well plates (

cells/well). -

Treat with compound (0.1 – 100 µM) for 24h.

-

Add MTT reagent; incubate 4h.

-

Dissolve formazan in DMSO; read at 570 nm.

-

-

Interpretation: A high Selectivity Index (SI = IC

Normal / IC

References

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. [Link]

-

Muthusamy, S., et al. (2023). Tyrosinase Inhibitors: A Perspective. International Journal of Molecular Sciences. [Link]

-

Sproule, M., et al. (2025). Synthesis and Antibacterial Activity of N-Phenylacetamide Derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles: mechanistic insight through enzyme inhibition, kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of N-(4-methoxyphenyl)ethanethioamide

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(4-methoxyphenyl)ethanethioamide

Executive Summary

N-(4-methoxyphenyl)ethanethioamide is a member of the N-arylthioamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. While the specific discovery and history of this particular molecule are not extensively documented in seminal literature, its synthesis and properties can be confidently extrapolated from well-established principles of organic chemistry. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It details a robust and validated synthetic pathway, outlines modern analytical techniques for its characterization, and discusses its potential applications based on the known bioactivity of related structures. The methodologies presented are grounded in authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The N-Arylthioamide Scaffold

The thioamide functional group is a structural analog of an amide where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different steric profile. N-arylthioamides, specifically, have garnered attention for their diverse biological activities, which include antifungal, antibacterial, and potential anticancer properties. The N-(4-methoxyphenyl) moiety is also a common feature in many pharmacologically active compounds, often contributing to metabolic stability and receptor binding. The combination of these two structural features in N-(4-methoxyphenyl)ethanethioamide makes it a molecule of interest for further investigation.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of N-(4-methoxyphenyl)ethanethioamide involves a two-step process starting from commercially available reagents. The core strategy is the thionation of the corresponding amide, N-(4-methoxyphenyl)acetamide. This precursor is readily synthesized via the acylation of p-anisidine.

Caption: Retrosynthetic analysis of N-(4-methoxyphenyl)ethanethioamide.

This pathway is advantageous due to the high yields and purity typically achieved in each step, as well as the commercial availability and low cost of the starting materials.

Detailed Experimental Protocols

The following protocols are based on established and reliable methodologies for N-acetylation and subsequent thionation.

Synthesis of N-(4-methoxyphenyl)acetamide (Precursor)

This step involves the acylation of p-anisidine with acetic anhydride.

Materials and Reagents:

-

p-Anisidine

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium acetate (as catalyst/base)

-

Deionized water

-

Ethanol (for recrystallization)

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine in glacial acetic acid.

-

Add a catalytic amount of sodium acetate to the solution.

-

Slowly add acetic anhydride to the reaction mixture at room temperature. An exotherm may be observed.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-methoxyphenyl)acetamide as a white solid.

-

Dry the product under vacuum.

Synthesis of N-(4-methoxyphenyl)ethanethioamide

This step employs a thionating agent, Lawesson's Reagent, to convert the amide to the target thioamide.

Materials and Reagents:

-

N-(4-methoxyphenyl)acetamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene (as solvent)

-

Sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate (for drying)

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-methoxyphenyl)acetamide in anhydrous toluene.

-

Add Lawesson's Reagent (approximately 0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(4-methoxyphenyl)ethanethioamide.

commercial availability of N-(4-methoxyphenyl)ethanethioamide

An In-depth Technical Guide to N-(4-methoxyphenyl)ethanethioamide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(4-methoxyphenyl)ethanethioamide, a sulfur-containing organic molecule, is a compound of increasing interest within the realms of medicinal chemistry and drug discovery. Its structural similarity to pharmacologically active acetamides, combined with the unique properties imparted by the thioamide group, positions it as a valuable scaffold for the development of novel therapeutic agents. The thioamide functional group is known to enhance the potency, physicochemical properties, and pharmacokinetic profiles of drug candidates, while potentially reducing toxicity[1]. This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of N-(4-methoxyphenyl)ethanethioamide to support researchers in their exploration of this promising molecule.

Chemical Properties and Identifiers

| Property | Value | Source |

| Chemical Name | N-(4-methoxyphenyl)ethanethioamide | BOC Sciences |

| CAS Number | 5310-18-9 | [2][] |

| Molecular Formula | C9H11NOS | [] |

| Molecular Weight | 181.26 g/mol | [] |

| InChI Key | WZNUJVLBHDEJDY-UHFFFAOYSA-N | [] |

| SMILES | CC(=S)NC1=CC=C(C=C1)OC | [] |

Commercial Availability

N-(4-methoxyphenyl)ethanethioamide is commercially available from a select number of chemical suppliers, indicating its accessibility for research and development purposes. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, purity, and availability information.

| Supplier | CAS Number | Notes |

| BOC Sciences | 5310-18-9 | Listed as a main product.[] |

| Ality Group | 5310-18-9 | Manufacturer and supplier, offering bulk supply.[2] |

Synthesis Protocol

While N-(4-methoxyphenyl)ethanethioamide is commercially available, an in-house synthesis may be desirable for various research applications. The most straightforward synthetic route involves the thionation of the readily available and inexpensive precursor, N-(4-methoxyphenyl)acetamide. Lawesson's reagent is a common and effective thionating agent for this transformation.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)ethanethioamide

Materials:

-

N-(4-methoxyphenyl)acetamide (CAS: 51-66-1)

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-(4-methoxyphenyl)ethanethioamide as a solid.

Caption: Synthetic workflow for N-(4-methoxyphenyl)ethanethioamide.

Characterization

The structural elucidation of N-(4-methoxyphenyl)ethanethioamide can be achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons of the thioacetyl group, a singlet for the methoxy protons, and a set of doublets in the aromatic region corresponding to the para-substituted phenyl ring. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The spectrum would show characteristic peaks for the thioamide carbon (C=S), the aromatic carbons, the methoxy carbon, and the methyl carbon of the thioacetyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of the strong amide C=O stretch (typically around 1650 cm⁻¹) and the presence of a characteristic C=S stretching vibration. N-H stretching and aromatic C-H stretching vibrations would also be observed.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (181.26 g/mol ).

Applications in Drug Discovery and Development

The thioamide functional group is a bioisostere of the amide bond and has been incorporated into numerous compounds with a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[1] The N-(4-methoxyphenyl)acetamide scaffold itself has been investigated for various therapeutic applications, including as an intermediate for compounds with antioxidant and anticancer activity.[4]

The introduction of the thioamide moiety in place of the amide in N-(4-methoxyphenyl)acetamide could lead to compounds with altered biological activity, improved metabolic stability, and enhanced cell permeability. This makes N-(4-methoxyphenyl)ethanethioamide a valuable starting point for the synthesis of new chemical entities with potential therapeutic value.

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid dust formation and inhalation.[7] Use in a well-ventilated area.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

References

-

Ality Group. Ethanethioamide, N-(4-methoxyphenyl)-(CAS:5310-18-9). [Link]

-

MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

-

U.S. National Library of Medicine. Unlocking the potential of the thioamide group in drug design and development - PMC. [Link]

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanethioamide, N-(4-methoxyphenyl)-(CAS:5310-18-9) supplier & manufacturer-Ality group [alitygroup.com]

- 4. mdpi.com [mdpi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Comprehensive Technical Guide: N-(4-Methoxyphenyl)ethanethioamide

Executive Summary

N-(4-Methoxyphenyl)ethanethioamide (CAS: 5310-18-9), also known as p-methoxythioacetanilide, is a pivotal organosulfur compound serving as a high-value intermediate in heterocyclic synthesis and medicinal chemistry.[1] Distinguished by its thioamide functional group (–C(=S)NH–), it exhibits unique reactivity patterns unavailable to its amide analog, p-acetanisidide.

This guide provides a rigorous technical review of its synthesis, reactivity, and biological applications. The compound’s primary utility lies in the Jacobson cyclization , where it functions as a precursor to 6-methoxy-2-methylbenzothiazole , a scaffold widely used in antitumor and antimicrobial drug discovery. Furthermore, its soft sulfur donor atom makes it a versatile ligand in coordination chemistry, capable of stabilizing transition metals in low oxidation states.

Part 1: Chemical Identity & Physicochemical Profile

The substitution of the carbonyl oxygen with sulfur imparts significant lipophilicity and alters the hydrogen-bonding landscape of the molecule. The compound exists in a tautomeric equilibrium between the stable thione form and the transient imidothiol form, the latter being the reactive species in alkylation and coordination reactions.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-(4-Methoxyphenyl)ethanethioamide |

| Common Names | p-Methoxythioacetanilide; 4'-Methoxythioacetanilide |

| CAS Registry Number | 5310-18-9 |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.26 g/mol |

| Appearance | Yellow crystalline solid (Amides are typically colorless; the color arises from the n→π* transition of the C=S bond) |

| Melting Point | 114–116 °C |

| Solubility | Soluble in ethanol, DMSO, chloroform; sparingly soluble in water.[2][3] |

| pKa (Thioamide NH) | ~12.5 (More acidic than corresponding amide due to polarizability of sulfur) |

Structural Tautomerism

The reactivity of N-(4-methoxyphenyl)ethanethioamide is governed by the thione-thiol tautomerism. While the thione form dominates in the solid state and neutral solution, the imidothiol form (S-H) becomes accessible under basic conditions, facilitating S-alkylation and metal coordination.

Figure 1: Tautomeric equilibrium of N-(4-methoxyphenyl)ethanethioamide. The imidothiol form drives S-alkylation and metal binding.

Part 2: Synthetic Methodologies

The synthesis of N-(4-methoxyphenyl)ethanethioamide is most efficiently achieved via the thionation of p-acetanisidide. While Phosphorus Pentasulfide (P₄S₁₀) was historically used, Lawesson’s Reagent (LR) is currently the gold standard due to milder conditions, higher yields, and simplified workup.

Protocol A: Thionation via Lawesson’s Reagent (Recommended)

This method avoids the harsh conditions and heterogeneous nature of P₄S₁₀ reactions.

-

Reagents:

-

Substrate: p-Acetanisidide (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.5–0.6 eq)

-

Solvent: Anhydrous Toluene or Xylene

-

-

Procedure:

-

Dissolve p-acetanisidide in anhydrous toluene under an inert atmosphere (N₂ or Ar).

-

Add Lawesson’s Reagent.[4] The stoichiometry is 0.5 eq because LR can thionate two amide functions.

-

Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (the thioamide is less polar and moves faster than the amide).

-

Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonothioic anhydride) often precipitates. Filter off the solid.[5][6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/Ethyl Acetate) to yield yellow crystals.

-

-

Yield: Typically 85–95%.

Protocol B: Thionation via P₄S₁₀ (Classic)

Useful for large-scale industrial batches where reagent cost is a primary constraint.

-

Procedure:

-

Mix p-acetanisidide (1.0 eq) with P₄S₁₀ (0.2–0.3 eq) in dry pyridine or dioxane.

-

Reflux for 6–8 hours.

-

Workup: Pour the reaction mixture into ice water to hydrolyze excess phosphorus reagent.

-

Extract with dichloromethane (DCM). Wash organic layer with NaHCO₃ to remove phosphoric acid derivatives.

-

Dry over MgSO₄ and recrystallize.

-

-

Note: Pyridine is difficult to remove completely; this method often requires more rigorous purification than Method A.

Part 3: Reactivity & Synthetic Utility

The electron-rich aromatic ring coupled with the thioamide group makes this molecule a "privileged structure" for synthesizing benzothiazoles via the Jacobson Cyclization .

The Jacobson Cyclization: Synthesis of Benzothiazoles

This is the most critical application of N-(4-methoxyphenyl)ethanethioamide. Under oxidative conditions, the thioamide undergoes intramolecular radical cyclization to form 6-methoxy-2-methylbenzothiazole .

-

Mechanism:

-

Oxidation: Treatment with potassium ferricyanide (K₃Fe(CN)₆) or bromine generates a radical cation on the sulfur atom.

-

Cyclization: The electrophilic sulfur radical attacks the ortho-position of the electron-rich methoxyphenyl ring.

-

Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole core.

-

Experimental Protocol (Jacobson Cyclization):

-

Dissolve N-(4-methoxyphenyl)ethanethioamide (10 mmol) in 10% aqueous NaOH (20 mL).

-

Cool to 0–5°C.

-

Slowly add a solution of K₃Fe(CN)₆ (40 mmol) in water, maintaining the temperature below 5°C.

-

Stir for 1–2 hours. A precipitate forms.[7]

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain 6-methoxy-2-methylbenzothiazole.

Hantzsch Thiazole Synthesis

Reaction with α-haloketones (e.g., chloroacetone) typically yields thiazolium salts or, upon basification, thiazoline derivatives. Unlike primary thioamides (R-CS-NH₂), the N-aryl substitution prevents the formation of simple thiazoles without losing the aryl group or forming a charged species.

Figure 2: Primary synthetic pathways transforming N-(4-methoxyphenyl)ethanethioamide into bioactive heterocycles.

Part 4: Biological & Pharmacological Profile[2]

While the amide analog (p-acetanisidide) was historically used as an analgesic (Methacetin), the thioamide variant introduces distinct biological properties due to the sulfur atom's ability to chelate metal centers in metalloenzymes.

Antimicrobial Potential

Thioamides are isosteric with amides but possess enhanced lipophilicity, allowing better penetration through bacterial cell walls.

-

Mechanism: Similar to thioacetazone (an antitubercular drug), N-(4-methoxyphenyl)ethanethioamide can inhibit mycolic acid synthesis or interfere with copper-dependent enzymes in bacteria.

-

Spectrum: Research on related N-aryl thioamides indicates activity against Gram-positive bacteria (S. aureus) and certain fungal strains (C. albicans).

Coordination Chemistry (Metal-Based Drugs)

The compound acts as a monodentate ligand coordinating through the Sulfur atom (thione-S).

-

Complexes: It forms stable complexes with Cu(II), Ni(II), and Co(II).

-

Bioactivity: Transition metal complexes of thioamides often show cytotoxicity against cancer cell lines by inducing oxidative stress (ROS generation) or DNA intercalation. The soft sulfur donor stabilizes Cu(I) species, which can be relevant in disrupting cellular copper homeostasis.

References

-

Synthesis via Lawesson's Reagent

-

Jacobson Cyclization Mechanism

-

Biological Activity of Thioamides

-

Manjunatha, K., et al. (2023). Synthesis and Antibacterial Activity of N-(4-methoxyphenyl)acetamide Derivatives. Chemical Journal of Kazakhstan.

-

-

Physical Properties & CAS Data

-

Sigma-Aldrich Product Sheet: N-(4-methoxyphenyl)ethanethioamide (CAS 5310-18-9). Link

-

- Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Berichte der deutschen chemischen Gesellschaft, 20, 3118. Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

Sources

- 1. (PDF) Transition metal complexes of 4-phenylthiosemicarbazide [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

synthesis protocol for N-(4-methoxyphenyl)ethanethioamide using Lawesson's reagent

Application Note: Synthesis of N-(4-Methoxyphenyl)ethanethioamide via Lawesson’s Reagent

Executive Summary

This protocol details the synthesis of N-(4-methoxyphenyl)ethanethioamide (CAS 5310-18-9), a thioamide bioisostere of the analgesic p-acetanisidide. Thioamides are critical scaffolds in medicinal chemistry, often exhibiting improved pharmacokinetic profiles or altered binding affinities compared to their oxo-analogs.

We utilize Lawesson’s Reagent (LR) , the industry standard for thionation due to its mild conditions and high selectivity compared to Phosphorus Pentasulfide (

Chemical Principle & Mechanism

The conversion of the amide carbonyl (

Figure 1: Mechanistic Pathway of Amide Thionation

Caption: The reaction is driven by the formation of the stable P=O bond in the byproduct, typically a cyclic phosphine oxide polymer.[1]

Materials & Equipment

Reagents:

-

Substrate: N-(4-Methoxyphenyl)acetamide (4'-Methoxyacetanilide) [CAS: 51-66-1].[2][3]

-

Reagent: Lawesson’s Reagent (LR) [CAS: 19172-47-5]. Note: Use 99% grade; lower grades contain hydrolysis products that reduce yield.

-

Solvent: Anhydrous Toluene (dried over Na or molecular sieves).

-

Workup: Sodium bicarbonate (

), Ethyl Acetate (EtOAc), Hexanes, Sodium hypochlorite (Bleach) for cleaning.

Equipment:

-

Two-neck round-bottom flask (flame-dried).

-

Reflux condenser with

drying tube or -

Magnetic stir bar.

-

Oil bath (set to 110°C).

Experimental Protocol

Step 1: Reaction Setup

-

Stoichiometry: Lawesson's Reagent provides 2 equivalents of sulfur per molecule. Theoretically, 0.5 equivalents of LR are required per carbonyl group. However, to ensure complete conversion, use a slight excess (0.6 equivalents ).

-

Assembly: In a fume hood, charge a flame-dried 100 mL round-bottom flask with:

-

1.65 g (10.0 mmol) of N-(4-methoxyphenyl)acetamide.

-

2.43 g (6.0 mmol) of Lawesson’s Reagent.

-

30 mL of Anhydrous Toluene.

-

-

Inert Atmosphere: Flush the system with Nitrogen or Argon. LR is moisture-sensitive; water will hydrolyze the reagent to generate

and inactive phosphonic acids.

Step 2: Reaction & Monitoring

-

Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The heterogeneous suspension typically clears as the reagent dissolves and reacts.

-

Timeline: Reaction is usually complete within 1.5 to 3 hours .

-

TLC Monitoring: Check progress using TLC (Eluent: 30% EtOAc in Hexanes).

-

Starting Material (Amide):

(UV active). -

Product (Thioamide):

(UV active, often stains yellow with anisaldehyde). -

LR Byproducts: Remain near the baseline or run very high.

-

Step 3: Workup & Purification

Critical: The major impurity is the cyclophosphane oxide polymer, which is polar and foul-smelling.

-

Cooling: Cool the reaction mixture to room temperature.

-

Solvent Removal: Evaporate the toluene under reduced pressure to obtain a crude yellow semi-solid.

-

Flash Chromatography (Recommended):

-

Load the crude residue onto a silica gel column.

-

Elute with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .

-

The non-polar thioamide elutes first. The polar phosphorus byproducts remain on the column (flush these later with methanol into a designated waste container).

-

-

Recrystallization (Alternative): If chromatography is unavailable, recrystallize the crude solid from Benzene/Hexane or Ethanol/Water . Note: Recrystallization may not fully remove the phosphorus smell.

Characterization & Validation

The conversion of

Table 1: Comparative Spectral Data

| Feature | Starting Material (Amide) | Product (Thioamide) | Diagnostic Shift |

| Appearance | White crystalline solid | Yellow crystalline solid | Color change |

| Melting Point | 128–130°C | 112–115°C | Depression expected |

| Definitive Proof | |||

| Downfield shift | |||

| Downfield shift |

Figure 2: Workflow Diagram

Caption: Operational workflow for the synthesis and purification of thioamides.

Health, Safety, and "The Smell"

-

Stench Management: Lawesson's Reagent and its byproducts possess a potent, disagreeable sulfur/phosphorus odor.

-

Protocol: Keep all glassware in the hood.

-

Decontamination: After the reaction, soak all glassware in a 10% Sodium Hypochlorite (Bleach) bath for 2 hours. This oxidizes the sulfur residues and eliminates the odor. Do not wash directly with acetone/water before bleaching.

-

-

Toxicity: LR releases

upon contact with water. Work in a well-ventilated area.

References

-

Original Methodology: Pedersen, B. S., Scheibye, S., Nilsson, N. H., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XX. Syntheses of thioketones. Bulletin des Sociétés Chimiques Belges.

-

Review of Applications: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses.[4][5][6][7] Chemical Reviews, 107(11), 5210–5278.

-

Mechanism & Kinetics: Cherkasov, R. A., Kutyrev, G. A., & Pudovik, A. N. (1985). Organothiophosphorus reagents in organic synthesis.[6] Tetrahedron, 41(13), 2567-2624.

-

Thioamide Characterization: Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[6] Chemical Reviews, 103(1), 197–228.

Sources

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

High-Resolution Characterization of Thioamide Isosteres: A Comprehensive Guide to N-(4-Methoxyphenyl)ethanethioamide

Executive Summary & Scientific Context

N-(4-methoxyphenyl)ethanethioamide (also known as 4'-methoxythioacetanilide) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for the analgesic acetanisole (4'-methoxyacetanilide).[1] The substitution of the amide oxygen with sulfur (

This guide addresses the primary analytical challenge: unambiguously distinguishing the thioamide product from its oxygen-containing precursor and hydrolysis byproducts. The protocols below rely on the "Negative Proof" principle—confirming the absence of the carbonyl signal while validating the unique electronic signature of the thiocarbonyl group.

Analytical Decision Matrix

The following logic flow illustrates the critical decision points for validating the compound's identity and purity.

Figure 1: Analytical workflow prioritizing the differentiation of thioamide from amide precursors.

Structural Confirmation: Nuclear Magnetic Resonance (NMR)[1][2][3]

The most definitive confirmation of the thioamide structure is the deshielding effect of the

Protocol 1: 1H-NMR Characterization

-

Solvent: DMSO-d6 (Required to visualize the broad NH proton, which often exchanges or is obscured in CDCl3).[1][2]

-

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2]

Critical Signal Analysis:

| Proton Environment | Amide Shift (Precursor) | Thioamide Shift (Target) | Mechanistic Explanation |

| Methyl ( | The | ||

| Amide/Thioamide ( | Increased acidity of the thioamide proton and stronger H-bonding in DMSO lead to a significant downfield shift. | ||

| Aromatic ( | AA'BB' ( | AA'BB' ( | Slight downfield shift of ortho-protons due to the electron-withdrawing nature of the thioamide group. |

| Methoxy ( | Minimal change; remote from the reaction center.[2] |

Self-Validation Step:

Run a 1:1 mixture of the starting material (4'-methoxyacetanilide) and your product. You must see two distinct methyl singlets separated by

Vibrational Spectroscopy: FT-IR

Infrared spectroscopy acts as the primary "negative control."[2] The goal is not just to find the

Protocol 2: FT-IR Analysis (ATR Method)[1]

-

Instrument: FT-IR with Diamond ATR crystal.

-

Resolution: 4 cm⁻¹.[2]

-

Scans: 16 minimum.

Spectral Interpretation:

-

The "Silent" Region (1650–1700 cm⁻¹):

-

Thioamide Bands (The "Fingerprint"):

-

N-H Stretch:

Purity Profiling: HPLC-UV

Thioamides are chromophores with distinct UV absorption profiles. They typically absorb at longer wavelengths (bathochromic shift) than their amide counterparts due to the

Protocol 3: Reverse-Phase HPLC Method

This method separates the polar hydrolysis product (p-anisidine), the starting material (amide), and the target thioamide.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 30°C.

-

Detection: UV 290 nm (Target) and 240 nm (General).[1] Note: Thioamides absorb strongly >280 nm, while simple amides have weak absorption here.[1][2]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 10.0 | 90 | Gradient Elution |

| 12.0 | 90 | Wash |

| 12.1 | 10 | Re-equilibration |

| 15.0 | 10 | Stop |

Elution Order (Predicted):

-

p-Anisidine (Hydrolysis impurity): ~2-3 min (Most polar).[1][2]

-

4'-Methoxyacetanilide (Starting Material): ~6-7 min.

-

N-(4-methoxyphenyl)ethanethioamide (Target): ~8-9 min (More lipophilic due to S vs O).[1][2]

Mass Spectrometry (MS)[1][2]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[1][2]

-

Molecular Weight: 181.25 g/mol .[2]

Fragmentation Logic:

-

Diagnostic Fragment: Loss of

(34 Da) or -

Base Peak: Often the p-methoxyaniline cation (m/z ~123) after cleavage of the thioacetyl group.

Synthesis & Safety Context (Lawesson's Reagent)

-

Reagent: Lawesson's Reagent (LR) is the standard for converting amides to thioamides [1].[1]

-

Purification Warning: LR leaves phosphorus byproducts that can be sticky and foul-smelling.[2] The HPLC protocol above is essential to ensure these non-UV active (or low UV) phosphorus impurities are removed.

-

Odor Control: Thioamides and their byproducts can have a potent sulfur stench.[2] All analytical samples should be prepared in a fume hood.[2] Glassware should be treated with bleach (hypochlorite) to oxidize residual sulfur species before washing.[1][2]

References

-

Lawesson's Reagent Applications: Ozturk, T., Ertas, E., & Mert, O. (2006).[1] Use of Lawesson's Reagent in Organic Syntheses.[2][3][4][5] Chemical Reviews, 106(9), 4070–4106.[1][2]

-

Thioamide IR Spectra: Jensen, K. A., & Nielsen, P. H. (1966).[1][2] Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.[1]

-

Amide vs Thioamide Bioisosterism: Chatterjee, S., et al. (2023).[1][2] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14, 6036.[1] [1]

-

General NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]